7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Physicochemical profiling CNS drug-likeness Permeability prediction

7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 877805-29-3, molecular formula C21H22N2O2, molecular weight 334.41 g/mol) is a synthetic small molecule belonging to the coumarin-phenylpiperazine hybrid class. The compound features a chromen-2-one (coumarin) core substituted at the 4-position with a methylene-linked 4-phenylpiperazine moiety and a methyl group at the 7-position.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 877805-29-3
Cat. No. B3000953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
CAS877805-29-3
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H22N2O2/c1-16-7-8-19-17(14-21(24)25-20(19)13-16)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3
InChIKeyHENKPXINFWDFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 877805-29-3): Chemical Class and Research Profile


7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 877805-29-3, molecular formula C21H22N2O2, molecular weight 334.41 g/mol) is a synthetic small molecule belonging to the coumarin-phenylpiperazine hybrid class . The compound features a chromen-2-one (coumarin) core substituted at the 4-position with a methylene-linked 4-phenylpiperazine moiety and a methyl group at the 7-position. This structural architecture is shared with a family of compounds that have been investigated as BACE-1 (β-secretase) inhibitors for Alzheimer's disease research, acetylcholinesterase (AChE) inhibitors, and modulators of breast cancer resistance protein (BCRP/ABCG2) [1]. The compound is primarily distributed as a specialty research chemical by screening compound suppliers and is catalogued within the InterBioScreen compound library in its 6-hydroxy analog form [2]. Predicted physicochemical parameters include a calculated logP of approximately 4.17, zero hydrogen bond donors, and compliance with Lipinski's Rule of Five .

Why Generic Substitution Risks Failure: Structural Specificity of 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one


Coumarin-phenylpiperazine hybrids are not functionally interchangeable, as small structural variations produce measurable differences in target engagement and physicochemical properties. In the BACE-1 inhibitor series reported by Garino et al. (2006), substitution of the naphthyl moiety with coumarin, chromene, or quinoline heterocycles, combined with variations in the linker (amide vs. methylene) and N-substituent (N-Boc, N-benzyl, NH·TFA), yielded IC50 values spanning a 55-fold range from 0.093 µM to 5.2 µM, demonstrating that potency is exquisitely sensitive to precise structural features [1]. The 7-methyl substitution on the coumarin core, while structurally subtle, alters the electron density of the aromatic system, which in turn modulates hydrophobic interactions and hydrogen-bonding potential within target binding pockets, as established by SAR studies on related coumarin-piperazine AChE inhibitors that showed position-dependent inhibitory activity varying by more than 10-fold between regioisomers [2]. Substituting this specific compound with a des-methyl analog, a 6-methyl regioisomer, or an amide-linked variant without experimental validation introduces unquantified risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one vs. Closest Analogs


Predicted Lipophilicity (logP) Differential Between 7-Methyl and Des-Methyl Analog Impacts Passive Permeability

The 7-methyl substituent increases calculated logP by approximately 1.07 units relative to the des-methyl analog 7-(4-phenyl-piperazin-1-ylmethyl)-chromen-2-one (CID 9883552), translating to a theoretical ~11.7-fold higher octanol-water partition coefficient. This difference is significant for CNS target engagement, where optimal logP values typically range from 2 to 4. The 7-methyl compound (calculated logP 4.17) approaches the upper boundary of CNS drug-like space, whereas the des-methyl analog (calculated logP 3.1) [1] sits centrally within this range, suggesting that the methylated compound may exhibit enhanced membrane permeability but potentially reduced aqueous solubility.

Physicochemical profiling CNS drug-likeness Permeability prediction

Methylene Linker vs. Amide Linker: Predicted Conformational Flexibility and Hydrogen-Bonding Capacity Distinction

The 7-methyl compound incorporates a methylene (-CH2-) linker between the coumarin core and the piperazine nitrogen, whereas the most potent BACE-1 inhibitor in the Garino 2006 coumarin series (compound 8a, IC50 0.093 µM) employs an amide (-C(=O)-) linker [1]. This structural distinction has functional consequences: the amide linker introduces a hydrogen bond acceptor (carbonyl oxygen) and restricts rotational freedom due to partial double-bond character, while the methylene linker provides greater conformational flexibility and eliminates the H-bond acceptor at that position. In the Garino series, the methylene-linked coumarin compounds were not directly tested; however, the analogous chromone series showed that linker identity combined with heterocycle choice produced IC50 differences exceeding 18-fold (e.g., compound 8a amide-linked: 0.093 µM vs. compound 10c amide-linked quinoline: 3.5 µM). The 7-methyl methylene-linked architecture thus represents a distinct pharmacological profile from the amide-linked BACE-1 inhibitors.

BACE-1 inhibition Conformational analysis Linker SAR

Regioisomeric Methyl Position: 7-Methyl vs. 6-Methyl Substitution on the Coumarin Core

Within the coumarin-phenylpiperazine family, the position of the methyl substituent on the coumarin ring differentiates target engagement profiles. The 6-methyl analog 6-methyl-4-(4-phenylpiperazin-1-yl)coumarin (CHEMBL461305) has been catalogued as a discovery agent with documented bioactivity [1], whereas the 7-methyl substitution pattern (target compound) places the electron-donating methyl group para to the coumarin carbonyl, directly influencing the electronic character of the α,β-unsaturated lactone system. In structurally related coumarin AChE inhibitors studied by Modh et al. (2013), the position and nature of substituents on the coumarin ring produced hAChE inhibitory activity varying from highly potent (sub-µM) to essentially inactive, with the SAR model identifying the hydrophobic field contributed by the coumarin substituent as a primary determinant of activity [2]. The 7-methyl vs. 6-methyl positional isomerism therefore constitutes a non-trivial structural variable that cannot be assumed to yield equivalent biological outcomes.

Structure-activity relationship Coumarin substitution Target selectivity

Defensible Application Scenarios for 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one Based on Available Evidence


CNS Drug Discovery Screening: BACE-1 and AChE Target Profiling with Methylene-Linker Chemotype

Use this compound as a methylene-linked coumarin-phenylpiperazine reference standard in primary BACE-1 FRET screening assays, recognizing that its linker architecture is distinct from the amide-linked series characterized by Garino et al. (2006) where IC50 values ranged from 0.093 to 5.2 µM across heterocycle variants [1]. The compound's predicted logP of 4.17 and zero hydrogen bond donors support passive CNS penetration, making it suitable for profiling against both BACE-1 and acetylcholinesterase in parallel to assess multi-target potential, provided that all potency values are experimentally determined rather than inferred from amide-linked analogs.

Structure-Activity Relationship (SAR) Studies: Exploring the Methylene Spacer and 7-Methyl Substitution in Coumarin-Containing Bioactive Molecules

Employ this compound as a core scaffold for systematic SAR exploration around the coumarin-phenylpiperazine chemotype. The methylene linker at C4 and the 7-methyl substitution represent two independently variable structural features whose contributions to target binding can be deconvoluted through comparison with the des-methyl analog CID 9883552 (logP 3.1) [2] and amide-linked coumarin derivatives. This SAR framework is directly informed by the Modh et al. (2013) demonstration that hydrophobic field and positive charge center contributions from coumarin and piperazine moieties govern hAChE inhibitory potency [3].

Computational Chemistry and Molecular Docking: Pharmacophore Model Refinement with a Conformationally Flexible Ligand

Utilize the methylene-linked phenylpiperazine moiety as a conformationally flexible probe in molecular docking studies targeting BACE-1 (PDB structures available), AChE, or dopamine D4 receptor. The compound's structural relationship to CHEMBL122140, which has a reported binding interaction with the D4 dopamine receptor [4], and to the broader coumarin-piperazine class that has been computationally modeled against hAChE [3], provides a basis for comparative docking studies that can refine pharmacophore hypotheses for multiple CNS targets.

Physicochemical Benchmarking: Evaluating logP-Driven Differences in Membrane Partitioning

Use the 7-methyl compound (calculated logP 4.17, logD at pH 7.4 = 3.36) alongside its des-methyl analog (calculated logP 3.1) [2] as a matched molecular pair to experimentally validate the impact of a single methyl group on passive membrane permeability, P-glycoprotein efflux susceptibility, and plasma protein binding in Caco-2 or MDCK-MDR1 cell monolayers. This application is supported by the predicted physicochemical divergence of 1.07 logP units and is relevant to lead optimization programs where fine-tuning lipophilicity is critical.

Quote Request

Request a Quote for 7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.